N-(3-fluorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide
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Overview
Description
N-(3-fluorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, a dioxino ring, and an anilinomethyl group, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Dioxino Ring: The dioxino ring is introduced via a cyclization reaction, where appropriate dihydroxy compounds are used under acidic or basic conditions.
Attachment of the Anilinomethyl Group: The anilinomethyl group is attached through a nucleophilic substitution reaction, where aniline reacts with a suitable electrophile.
Final Acetylation: The final step involves the acetylation of the intermediate compound with 3-fluorophenyl acetic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anilinomethyl group, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can target the quinoline core, converting it to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted phenylacetamides depending on the nucleophile used.
Scientific Research Applications
N-(3-fluorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the activity of topoisomerases, while the anilinomethyl group can form hydrogen bonds with active site residues of enzymes, leading to inhibition. The dioxino ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(5-chloro-2-methylphenyl)acetamide .
- **2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methoxyphenyl)acetamide.
- **2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-chlorobenzyl)acetamide.
Uniqueness
The uniqueness of N-(3-fluorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide lies in its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of the fluorophenyl group enhances its binding affinity and selectivity towards certain biological targets, making it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O4/c27-19-5-4-8-21(13-19)29-25(31)16-30-22-14-24-23(33-9-10-34-24)12-17(22)11-18(26(30)32)15-28-20-6-2-1-3-7-20/h1-8,11-14,28H,9-10,15-16H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPAWMZUWKFOCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C=C(C(=O)N(C3=C2)CC(=O)NC4=CC(=CC=C4)F)CNC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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